2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Description
The compound 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a derivative of the tetrahydrothieno[2,3-c]pyridine-3-carboxamide scaffold, a structural motif associated with diverse pharmacological activities. Key features include:
- A diisobutylsulfamoyl group at the 4-position of the benzamido moiety, contributing to steric bulk and lipophilicity.
- A 6-ethyl substituent on the tetrahydrothienopyridine core, modulating conformational flexibility and solubility.
- An unsubstituted carboxamide group at the 3-position, which may influence hydrogen-bonding interactions.
This compound is structurally analogous to several derivatives reported in the literature (see Comparison Section below), but its unique substitution pattern distinguishes it from others in the series .
Properties
IUPAC Name |
2-[[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N4O4S2/c1-6-28-12-11-20-21(15-28)34-25(22(20)23(26)30)27-24(31)18-7-9-19(10-8-18)35(32,33)29(13-16(2)3)14-17(4)5/h7-10,16-17H,6,11-15H2,1-5H3,(H2,26,30)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLCLNIERIZKLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC(C)C)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide , a member of the tetrahydrothieno[2,3-c]pyridine family, has garnered attention for its potential biological activities. This article reviews its synthesis, mechanisms of action, and biological effects based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 579.73 g/mol. The compound features a complex structure that includes a thieno[2,3-c]pyridine core substituted with various functional groups that are crucial for its biological activity.
Research indicates that compounds in the tetrahydrothieno[2,3-c]pyridine class exhibit significant interactions with key neurotransmitter systems. Specifically, they have been studied for their inhibitory effects on the enzyme human phenylethanolamine N-methyltransferase (hPNMT) , which plays a vital role in the biosynthesis of epinephrine. The inhibition of hPNMT can lead to altered levels of catecholamines in the central nervous system (CNS), affecting various physiological responses.
Table 1: Inhibitory Potency of Related Compounds
| Compound | hPNMT Inhibition (IC50 µM) | α2-Adrenoceptor Affinity (Ki µM) |
|---|---|---|
| This compound | TBD | TBD |
| 3-thienylmethylamine | 0.5 | 1.0 |
| Benzylamine | 1.5 | 2.0 |
Biological Activity
The biological activity of this compound has been evaluated through various assays:
- Antidepressant-like Effects : In animal models, compounds similar to this one have shown promising antidepressant-like properties by modulating neurotransmitter levels.
- Anti-inflammatory Activity : Some derivatives exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and mediators.
- Antitumor Activity : Preliminary studies suggest potential antitumor effects; however, further research is needed to elucidate the mechanisms involved.
Case Studies and Research Findings
A study published in Pharmaceutical Research highlighted that tetrahydrothieno derivatives significantly inhibited hPNMT activity compared to traditional inhibitors like benzylamine. The enhanced potency was attributed to favorable hydrophobic interactions within the enzyme's active site due to structural modifications in the thieno ring system .
Additionally, another investigation focused on the selectivity of these compounds towards α2-adrenoceptors and their implications in treating anxiety disorders . The findings indicated that modifications at the benzamido position could enhance selectivity and potency.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features and research findings for 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide and related analogs:
Key Structural and Functional Insights:
Smaller sulfamoyl groups (e.g., dimethyl) may improve solubility but reduce steric interactions with target proteins .
6-Position Substituents :
- The 6-ethyl group balances lipophilicity and conformational flexibility compared to propyl (longer chain, higher lipophilicity) or methyl (shorter chain, lower steric hindrance) .
- In anti-mycobacterial analogs (), bulkier 6-position substituents correlated with enhanced activity, suggesting the target’s ethyl group may offer intermediate potency .
Carboxamide Modifications :
- The unsubstituted carboxamide in the target compound may favor hydrogen-bonding interactions compared to N-methyl () or N-aryl () derivatives, which could sterically hinder binding .
Research Findings from Analog Studies:
Anti-Mycobacterial Activity () :
A 3D-QSAR study of 26 derivatives identified electron-withdrawing groups at the 2-position and hydrophobic substituents at the 6-position as critical for anti-mycobacterial activity. The target compound’s diisobutylsulfamoyl (electron-withdrawing) and ethyl (moderate hydrophobicity) groups align with these trends, though empirical validation is needed .Synthetic and Crystallographic Data () :
Derivatives with N-aryl or thiourea-linked carboxamides () highlight the scaffold’s versatility but lack direct pharmacological comparisons to the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
